4-(2-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid, commonly known as FTPP, is a synthetic compound that belongs to the class of piperidine carboxylic acid derivatives. It has gained significant attention in the scientific community for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
FTPP exerts its pharmacological effects through the inhibition of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of intracellular signaling pathways. By inhibiting PDE4, FTPP increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes.
Biochemical and Physiological Effects:
FTPP has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits analgesic effects by reducing the sensitivity of pain receptors in the nervous system. Furthermore, FTPP has been shown to have antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FTPP is its high selectivity for PDE4, which makes it a promising candidate for the development of new drugs with fewer side effects. However, its low solubility and stability in aqueous solutions can pose challenges in laboratory experiments. In addition, the high cost of synthesis and purification can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of FTPP. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use in the treatment of inflammatory bowel disease and other autoimmune disorders. Furthermore, the development of new derivatives of FTPP with improved pharmacokinetic properties and selectivity for PDE4 can lead to the discovery of new drugs with better therapeutic efficacy and safety profiles.
Conclusion:
In conclusion, FTPP is a synthetic compound with promising therapeutic potential due to its unique chemical structure and mechanism of action. Its inhibition of PDE4 has been shown to exhibit anti-inflammatory, analgesic, and antidepressant effects. Despite its limitations in laboratory experiments, FTPP remains a promising candidate for the development of new drugs for various medical conditions. Further research and development are needed to fully explore its therapeutic potential and to discover new derivatives with improved pharmacokinetic properties.
Synthesemethoden
FTPP is synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 2-fluorophenol with 3-thiophenecarboxylic acid chloride in the presence of a base to form 2-fluorophenoxy-3-thiophenecarboxylic acid. The second step involves the reaction of the intermediate product with piperidine-4-carboxylic acid in the presence of a coupling agent to form FTPP. The final product is then purified through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
FTPP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties. In addition, FTPP has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(2-fluorophenoxy)-1-(thiophene-3-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-3-1-2-4-14(13)23-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-24-11-12/h1-5,10-11H,6-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDJBIAPBSMJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.